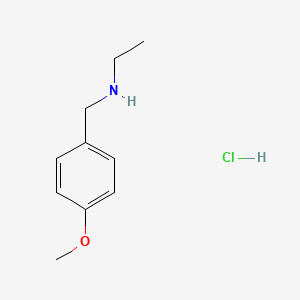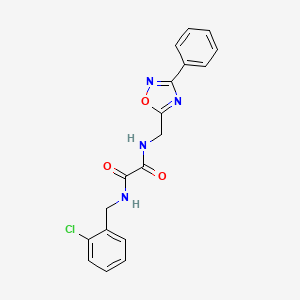
N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include acylation, cyclization, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure. These properties are typically determined using various analytical techniques, including IR, NMR, and mass spectrometry .Scientific Research Applications
Antifungal and Antibacterial Applications :
- N1,N5-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides, which are structurally related to the queried compound, have been designed as potential antifungal prodrugs (Kode et al., 2013).
- Novel compounds with a 1,2,4-oxadiazole ring, similar to the queried compound, have shown significant antibacterial activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2010).
Insecticidal Activity :
- A study on anthranilic diamide analogues containing 1,2,4-oxadiazole rings reported novel molecules with high insecticidal activities, highlighting the potential use of such compounds in pest management (Liu et al., 2017).
- Similar compounds have been evaluated for their insecticidal activities, with some showing promising results against diamondback moth (Plutella xylostella), which suggests potential applications in agricultural pest control (Qi et al., 2014).
Potential Anticancer Agents :
- The oxadiazole ring, a key feature in the queried compound, has been incorporated into molecules that induce apoptosis and show activity against various cancer cell lines, indicating potential applications in cancer therapy (Zhang et al., 2005).
Synthesis and Characterization :
- Various studies have focused on the synthesis and characterization of compounds containing the 1,2,4-oxadiazole ring, which is integral to the queried compound. These studies provide insights into the chemical properties and potential applications of such compounds (Jäger et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-14-9-5-4-8-13(14)10-20-17(24)18(25)21-11-15-22-16(23-26-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCXVVFTIKJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

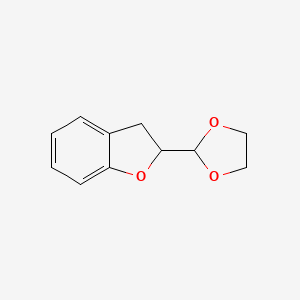
![2-(2-(4-fluorophenoxy)acetamido)-N-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2454976.png)
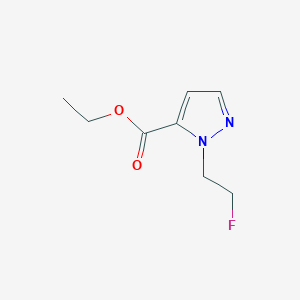

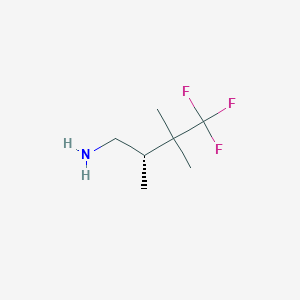
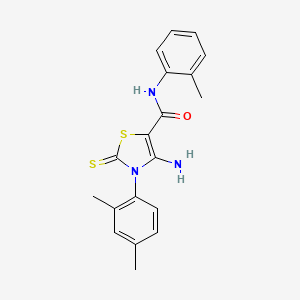
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
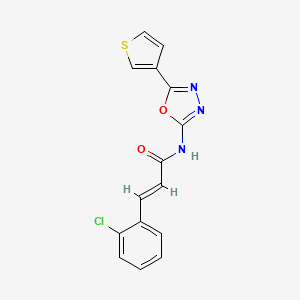
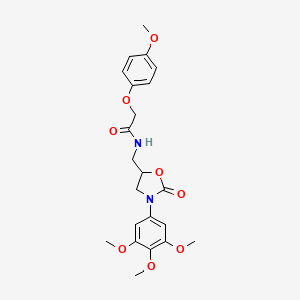
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2454996.png)
